LogP and TPSA vs. Positional Isomer
The compound's calculated LogP is 1.83 , indicating a balanced lipophilic-hydrophilic profile that is distinct from its 4-substituted isomer, which has a reported LogP of 3.28 [1]. The lower LogP of the 3-substituted isomer suggests it may have different absorption and distribution characteristics, which is a critical differentiator for applications where high lipophilicity is undesirable. Furthermore, its topological polar surface area (TPSA) is 32.26 Ų , which differs from the 4-substituted analog.
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.83 |
| Comparator Or Baseline | 4-(4-Chlorophenyl)piperidin-4-ol (Isomer) |
| Quantified Difference | Comparator LogP = 3.28 (ΔLogP = 1.45) |
| Conditions | Computational prediction (in silico) |
Why This Matters
This quantified difference in LogP is critical for medicinal chemists seeking to modulate a lead compound's lipophilicity to improve solubility, reduce off-target binding, or optimize ADME properties.
- [1] PMC, National Center for Biotechnology Information. (2021). Table 3 from article PMC7917164. Kinetic solubility and in vitro ADME properties. View Source
